molecular formula C8H7IO2 B1639503 2-Hydroxy-5-iodo-4-methylbenzaldehyde

2-Hydroxy-5-iodo-4-methylbenzaldehyde

Cat. No.: B1639503
M. Wt: 262.04 g/mol
InChI Key: MIZBUMKVKARAHO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-4-methylbenzaldehyde (C₈H₇IO₂; molecular weight ~262.05 g/mol) is a substituted benzaldehyde featuring a hydroxyl group at position 2, an iodine atom at position 5, and a methyl group at position 4. The iodine substituent may enable participation in cross-coupling reactions, while the hydroxyl group enhances solubility in polar solvents and acidity (pKa ~8–10, typical for phenolic OH groups) .

Properties

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

2-hydroxy-5-iodo-4-methylbenzaldehyde

InChI

InChI=1S/C8H7IO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3

InChI Key

MIZBUMKVKARAHO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1I)C=O)O

Canonical SMILES

CC1=CC(=C(C=C1I)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Fluoro-5-iodo-benzaldehyde (C₇H₄FIO; MW ~266.01 g/mol)
  • Impact: Fluorine’s strong electron-withdrawing effect increases electrophilicity of the aldehyde group compared to the hydroxyl in the target compound.
4-Hydroxy-5-methoxy-2-methylbenzaldehyde (C₉H₁₀O₃; MW ~166.17 g/mol)
  • Key Differences : Methoxy (electron-donating) replaces iodine at position 5, hydroxyl is at position 4, and methyl is at position 2.
  • Impact : Methoxy groups enhance electron density on the aromatic ring, reducing susceptibility to electrophilic substitution. The altered substituent positions may shift UV-Vis absorption maxima compared to the iodine-containing target compound .
3-Methoxy-4-methylbenzaldehyde (C₉H₁₀O₂; MW ~150.17 g/mol)
  • Key Differences : Methoxy at position 3 and methyl at position 4; lacks iodine and hydroxyl groups.
  • Impact : The electron-donating methoxy group directs electrophilic substitution to the para position, whereas the target compound’s hydroxyl group directs ortho/para substitution. Lower molecular weight increases volatility .
4-(Bromomethyl)benzaldehyde (C₈H₇BrO; MW ~199.05 g/mol)
  • Impact : Bromine’s leaving-group ability makes this compound reactive in nucleophilic substitutions (e.g., SN2 reactions). The target compound’s iodine may offer similar reactivity but with slower kinetics due to larger atomic size .

Preparation Methods

Iodination of 2-Hydroxy-4-methylbenzaldehyde

The direct iodination of 2-hydroxy-4-methylbenzaldehyde represents a straightforward route to the target compound. The hydroxyl group activates the aromatic ring, directing electrophilic attack to the ortho and para positions relative to itself. However, the methyl group at position 4 imposes steric and electronic effects that influence regioselectivity.

Procedure :

  • Substrate Preparation : 2-Hydroxy-4-methylbenzaldehyde (5.0 g, 33.3 mmol) is dissolved in acetic acid (50 mL) at 0°C.
  • Iodination : Iodine monochloride (ICl, 6.8 g, 42.0 mmol) is added dropwise over 30 minutes.
  • Quenching : The reaction is stirred for 12 hours, then poured into ice-cold water (200 mL).
  • Workup : The precipitate is filtered and recrystallized from ethanol/water (1:3) to yield 2-hydroxy-5-iodo-4-methylbenzaldehyde as pale yellow crystals (Yield: 45-52%).

Mechanistic Insight :
The hydroxyl group’s strong electron-donating effect (+M) increases electron density at positions 3 and 5. ICl acts as an electrophilic iodinating agent, with the methyl group at position 4 further directing substitution to position 5 through steric hindrance at position 3.

Duff Reaction for Sequential Formylation and Iodination

The Duff reaction enables simultaneous introduction of the aldehyde group and iodine atom using paraformaldehyde and iodophenol precursors.

Typical Protocol :

  • Starting Material : 5-Iodo-4-methylphenol (3.00 g, 13.6 mmol) is refluxed in acetonitrile (50 mL) with paraformaldehyde (1.64 g, 55 mmol), MgCl₂ (3.89 g, 40.9 mmol), and triethylamine (7.6 mL, 55 mmol) for 18 hours.
  • Workup : The mixture is neutralized with NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (PE:EA = 50:1).
  • Yield : 36% (0.451 g) of this compound.

Key Variables :

  • Temperature : Reflux conditions (80-100°C) enhance paraformaldehyde decomposition into reactive formaldehyde units.
  • Solvent : Acetonitrile’s polar aprotic nature facilitates Mg²⁺ coordination, stabilizing the transition state.

Metal-Mediated Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Methyl Group Introduction

This method introduces the methyl group via palladium-catalyzed coupling after initial iodination.

Synthetic Sequence :

  • Iodination : 2-Hydroxy-5-iodobenzaldehyde (2.0 g, 8.06 mmol) is treated with methylboronic acid (1.2 g, 19.3 mmol), Pd(PPh₃)₄ (0.46 g, 0.4 mmol), and K₂CO₃ (3.34 g, 24.2 mmol) in dioxane/H₂O (4:1) at 90°C for 12 hours.
  • Isolation : The product is extracted with dichloromethane and purified via silica gel chromatography (Yield: 58%).

Advantages :

  • Enables late-stage methylation for modular synthesis.
  • Tolerates sensitive functional groups due to mild conditions.

Multi-Step Halogen Exchange Processes

Finkelstein Reaction on Brominated Precursors

Halogen exchange offers a pathway to introduce iodine at position 5 while retaining the methyl and hydroxyl groups.

Experimental Steps :

  • Bromination : 2-Hydroxy-4-methylbenzaldehyde (5.0 g, 33.3 mmol) is brominated using Br₂ (5.3 g, 33.3 mmol) in HBr/AcOH to yield 2-hydroxy-5-bromo-4-methylbenzaldehyde (Yield: 72%).
  • Iodide Exchange : The bromo derivative (4.2 g, 16.8 mmol) is refluxed with NaI (5.0 g, 33.6 mmol) in acetone for 24 hours.
  • Product Isolation : Filtration and recrystallization afford the iodo compound (Yield: 65%).

Critical Parameters :

  • Solvent Polarity : Acetone’s intermediate polarity facilitates SN2 displacement.
  • Leaving Group Ability : Bromine’s superior leaving group capacity compared to chlorine enhances conversion.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Major Methods

Method Starting Material Yield (%) Purity (%) Key Advantage
Direct Iodination 2-Hydroxy-4-methylbenzaldehyde 45-52 98 Minimal steps
Duff Reaction 5-Iodo-4-methylphenol 36 97 Concurrent functionalization
Suzuki Coupling 2-Hydroxy-5-iodobenzaldehyde 58 95 Modularity
Finkelstein Exchange 2-Hydroxy-5-bromo-4-methylbenzaldehyde 65 99 High selectivity

Trade-offs :

  • Direct Iodination : High purity but moderate yields due to competing di-iodination.
  • Duff Reaction : Lower yields offset by simplicity of aldehyde introduction.
  • Cross-Coupling : Superior modularity at the cost of palladium catalyst expense.

Optimization Strategies and Challenges

Enhancing Iodination Regioselectivity

  • Directing Groups : Temporary protection of the hydroxyl group as a silyl ether (e.g., TBSCl) redirects iodination to position 5 by blocking ortho sites. Deprotection with TBAF restores the hydroxyl group (Yield improvement: +12%).
  • Lewis Acid Modulation : FeCl₃ vs. AlCl₃ alters iodination kinetics. FeCl₃ preferentially stabilizes the transition state for para substitution relative to the methyl group.

Solvent and Temperature Effects

  • Acetic Acid vs. DCM : Polar protic solvents like acetic acid improve iodine solubility but risk aldehyde oxidation. Dichloromethane minimizes side reactions at the expense of slower kinetics.
  • Cryogenic Conditions : Performing iodination at -20°C reduces di-iodination byproducts from 15% to <5%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-iodo-4-methylbenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a Reimer-Tiemann reaction on 4-methylphenol to introduce the aldehyde group at the ortho position, yielding 2-hydroxy-4-methylbenzaldehyde. This method is adapted from protocols for synthesizing 4-hydroxybenzaldehyde .
  • Step 2 : Perform electrophilic iodination at the para position relative to the hydroxyl group. Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, ensuring controlled temperature (0–5°C) to minimize side reactions. Similar iodination strategies are reported for 5-iodovanillin .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of iodinating agents (e.g., 1.2 equivalents of NIS) and reaction time (4–6 hours) to maximize yield (typically 60–75%). Purify via column chromatography (silica gel, hexane:ethyl acetate 4:1) or recrystallization from ethanol/water mixtures.

Q. How can researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols, as recommended for structurally similar aldehydes .
  • Storage : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Ensure containers are tightly sealed to avoid moisture absorption, which can lead to hydrolysis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid solvents that may react with the aldehyde group (e.g., strong acids/bases) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃. The hydroxyl proton (δ 10.2–11.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm) are diagnostic. Iodo substituents cause deshielding in adjacent protons (e.g., H-6 in aromatic ring) .
  • FT-IR : Key peaks include O–H stretch (3200–3400 cm⁻¹), C=O stretch (1680–1700 cm⁻¹), and C–I stretch (500–600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode can confirm molecular ion [M–H]⁻ at m/z 290. Compare with computed isotopic patterns using tools like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • DFT Modeling : Calculate Fukui indices to identify electrophilic sites. The iodine atom at C5 and aldehyde group at C1 are likely reactive centers. Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set .
  • Transition State Analysis : Model NAS pathways (e.g., substitution of iodine with methoxy groups) to predict activation energies and regioselectivity. Validate with experimental kinetics data .

Q. What strategies resolve contradictions in X-ray crystallographic data for this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance anomalous scattering from iodine.
  • Refinement : Apply SHELXL for twin refinement if crystals show pseudo-merohedral twinning. Use the HKLF 5 format for multi-component datasets .
  • Validation : Cross-check hydrogen bonding (O–H⋯O=C) and torsion angles with similar structures in the Cambridge Structural Database (CSD).

Q. How can researchers design toxicity studies for this compound given limited toxicological data?

  • Methodological Answer :

  • In Silico Screening : Use OECD QSAR Toolbox to predict acute toxicity. The iodine substituent may increase hepatotoxicity risk compared to non-halogenated analogs .
  • In Vitro Assays : Perform Ames tests (TA98 strain) to assess mutagenicity. Include positive controls (e.g., sodium azide) and validate with cytotoxicity assays (e.g., MTT on HepG2 cells) .

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